Product packaging for S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate(Cat. No.:CAS No. 53034-79-0)

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate

Cat. No.: B344482
CAS No.: 53034-79-0
M. Wt: 929.7 g/mol
InChI Key: QHRGJMIMHCLHRG-FUEUKBNZSA-N
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Description

Caffeoyl-coenzyme A is a central metabolic intermediate in the phenylpropanoid pathway, primarily serving as a substrate for O-methyltransferases in plant systems. Its primary research value lies in studying the biosynthesis of lignin, a major structural component of the plant cell wall. Research indicates that Caffeoyl-coenzyme A is the preferred substrate for caffeoyl-coenzyme A 3-O-methyltransferase (CCoAOMT), a key enzyme in the biosynthesis of lignin monomers, particularly guaiacyl (G) and syringyl (S) units . The enzyme catalyzes the methylation of caffeoyl-coenzyme A to form feruloyl-coenzyme A, a direct precursor to monolignols . Kinetic studies on CCoAOMT from parsley have revealed an Ordered Bi Bi mechanism, where caffeoyl-coenzyme A binds before the methyl donor, S-adenosyl-L-methionine . Beyond its role in structural lignin, caffeoyl-coenzyme A is also implicated in plant defense responses, where its metabolism is rapidly induced by fungal elicitors, leading to the incorporation of ferulic esters into cell walls for reinforcement . Consequently, this compound is essential for research in plant physiology, cell wall biology, and bioenergy, particularly in investigations aimed at understanding and modifying lignin content to improve crop resilience or biomass digestibility . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N7O19P3S B344482 S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate CAS No. 53034-79-0

Properties

CAS No.

53034-79-0

Molecular Formula

C30H42N7O19P3S

Molecular Weight

929.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxyphenyl)prop-2-enethioate

InChI

InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

QHRGJMIMHCLHRG-FUEUKBNZSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O

Synonyms

caffeoyl-CoA
caffeoyl-coenzyme A
coenzyme A, caffeoyl-

Origin of Product

United States

Caffeoyl Coenzyme a O Methyltransferase Ccoaomt Enzyme Family

General Role and Mechanism

CCoAOMTs are a distinct family of O-methyltransferases, often classified as type 2 OMTs, which are crucial for the sequential methylation steps in lignin (B12514952) biosynthesis nih.govnih.gov. The primary enzymatic activity involves the methylation of the 3-hydroxyl group of caffeoyl-CoA, transforming it into feruloyl-CoA nih.govnih.govoup.comoup.com. This reaction is fundamental for channeling substrates towards the production of monolignols, the building blocks of lignin mdpi.commdpi.comfrontiersin.orgosti.gov. The enzyme family utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor mdpi.commdpi.comnih.govnih.govresearchgate.net. Beyond lignin, certain CCoAOMT-like enzymes have been implicated in the methylation of flavonoids, contributing to the synthesis of compounds like anthocyanins and polymethoxylated flavones (PMFs) in specific plant species oup.commdpi.com.

Substrate Preferences in Diverse Plant Species

The substrate specificity of CCoAOMTs can vary across different plant species, although caffeoyl-CoA remains the predominant substrate for lignin biosynthesis.

In many plant species, including cotton (Gossypium spp.), poplar (Populus spp.), jute (Corchorus spp.), and maize (Zea mays), CCoAOMTs primarily catalyze the conversion of caffeoyl-CoA to feruloyl-CoA mdpi.comnih.govoup.comresearchgate.netfrontiersin.org.

In Arabidopsis thaliana, the enzyme AtCCoAOMT1 specifically methylates caffeoyl-CoA to feruloyl-CoA and exhibits very low activity with caffeic acid and esculetin, also playing a role in scopoletin (B1681571) biosynthesis in roots uniprot.org.

Studies on Sorghum bicolor have shown that SbCCoAOMT specifically methylates caffeoyl-CoA to feruloyl-CoA and does not accept 5-hydroxyferuloyl-CoA as a substrate nih.gov.

Research in Nicotiana tabacum (tobacco) indicates that CCoAOMTs can accept both caffeoyl-CoA and, to a lesser extent, 5-hydroxyferuloyl-CoA, with some isoforms showing a strong preference for caffeoyl-CoA nih.gov.

In Citrus reticulata, a CCoAOMT-like enzyme, CrOMT1, has been identified as playing a role in the synthesis of polymethoxylated flavones (PMFs), demonstrating a broader substrate range beyond lignin precursors oup.com. Similarly, certain potato (Solanum tuberosum) CCoAOMT members exhibit substrate preferences for flavonoids, particularly anthocyanins mdpi.com.

In loblolly pine (Pinus taeda), a unique enzyme named AEOMT exhibits dual activity, functioning as both a caffeic acid O-methyltransferase (CAOMT) and a CCoAOMT, capable of methylating caffeoyl-CoA and 5-hydroxyferuloyl CoA esters pnas.org.

Table 1: CCoAOMT Substrate Preferences in Selected Plant Species

Plant SpeciesPrimary Substrate(s)Conversion Product(s)Additional Substrates/RolesCitation(s)
Cotton (Gossypium spp.)Caffeoyl-CoAFeruloyl-CoAProvides substrates for syringyl lignin synthesis mdpi.com
Poplar (Populus spp.)Caffeoyl-CoAFeruloyl-CoAEssential for lignin biosynthesis nih.govresearchgate.net
Jute (Corchorus spp.)Caffeoyl acyl CoAFeruloyl-CoAInvolved in lignin biosynthesis frontiersin.org
Maize (Zea mays)Caffeoyl-CoAFeruloyl-CoAKey enzyme in lignin biosynthesis oup.com
Arabidopsis thalianaCaffeoyl-CoAFeruloyl-CoALow activity with caffeic acid and esculetin; involved in scopoletin biosynthesis in roots uniprot.org
Sorghum bicolorCaffeoyl-CoAFeruloyl-CoADoes not accept 5-hydroxyferuloyl-CoA nih.gov
Nicotiana tabacumCaffeoyl-CoAFeruloyl-CoAAlso accepts 5-hydroxyferuloyl-CoA (less efficiently); some isoforms strongly prefer caffeoyl-CoA nih.gov
Citrus reticulataFlavonoids (e.g., caffeic acid esters)Methoxylated FlavonoidsCCoAOMT-like enzyme involved in polymethoxylated flavone (B191248) (PMF) synthesis oup.com
Solanum tuberosumFlavonoids (e.g., anthocyanins)Methoxylated FlavonoidsSome members show substrate preference for flavonoids mdpi.com
Loblolly Pine (Pinus taeda)Caffeoyl-CoA, 5-hydroxyferuloyl CoA estersFeruloyl-CoA, 5-hydroxyferuloyl CoABifunctional enzyme (AEOMT) acting as both CAOMT and CCoAOMT pnas.org

Overlapping and Distinct Substrate Specificities with Caffeic Acid O-Methyltransferase (COMT)

Both CCoAOMT and Caffeic Acid O-Methyltransferase (COMT) are critical SAM-dependent OMTs involved in the methylation steps of lignin biosynthesis mdpi.comresearchgate.netfrontiersin.orgoup.comoup.comfrontiersin.orgoup.com. While they share the overarching goal of modifying hydroxycinnamic acid derivatives, they exhibit distinct substrate preferences and roles in the formation of G and S lignin units.

CCoAOMT primarily acts on CoA-linked substrates , specifically methylating the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. This activity is crucial for the synthesis of guaiacyl (G) lignin units and for providing precursors for syringyl (S) lignin synthesis nih.govnih.govfrontiersin.orgoup.comoup.com.

COMT , on the other hand, generally prefers free acids, aldehydes, or alcohols as substrates. It is particularly noted for methylating the 5-hydroxyl group of 5-hydroxyferuloyl derivatives, which is a key step in the formation of syringyl (S) lignin units nih.govresearchgate.netoup.com.

In planta studies using transgenic plants with downregulated enzyme activity support these distinct roles: CCoAOMT repression often leads to reduced levels of both G and S lignin units, highlighting its broader impact on lignin precursors, while COMT repression primarily affects the synthesis of S units nih.govnih.govoup.com.

However, some overlap and bifunctional activities have been observed. In vitro studies have shown that certain COMTs can methylate 5-hydroxyferuloyl-CoA nih.govresearchgate.net, and some CCoAOMTs can act on free acids, albeit with lower efficiency nih.govresearchgate.net. The loblolly pine enzyme AEOMT is a notable example of a single enzyme exhibiting both CAOMT and CCoAOMT activities, methylating both CoA esters and free acids/alcohols pnas.org. Similarly, research in tobacco revealed that some CCoAOMTs could methylate free acids, and surprisingly, some COMTs efficiently methylated hydroxycinnamoyl-CoA esters nih.gov.

Table 2: Comparative Substrate Specificities of CCoAOMT and COMT

FeatureCaffeoyl-CoA O-Methyltransferase (CCoAOMT)Caffeic Acid O-Methyltransferase (COMT)Citation(s)
Primary Substrate Type CoA-linked thioesters (e.g., Caffeoyl-CoA)Free acids, aldehydes, alcohols (e.g., Caffeic acid, 5-hydroxyferulic acid) nih.govoup.comnih.gov
Preferred Methylation Site 3-hydroxyl group of Caffeoyl-CoA5-hydroxyl group of 5-hydroxyferuloyl derivatives researchgate.netnih.govoup.com
Key Lignin Unit Contribution Guaiacyl (G) units; precursor for Syringyl (S) unitsSyringyl (S) units mdpi.comnih.govfrontiersin.orgoup.com
In Vitro Activity Prefers CoA esters; some activity with free acids (lower)Prefers free acids/aldehydes/alcohols; some activity with 5-hydroxyferuloyl-CoA nih.govresearchgate.net nih.govoup.comnih.gov
In Planta Role Essential for G-unit synthesis and precursor supply for S-units; repression reduces both G and S ligninPrimarily responsible for S-unit synthesis; repression reduces S lignin nih.govnih.govfrontiersin.orgoup.com
Bifunctional Examples AEOMT (Pine) acts as both CCoAOMT and CAOMT; some tobacco CCoAOMTs methylate free acidsAEOMT (Pine) acts as both CCoAOMT and CAOMT; some tobacco COMTs methylate CoA esters nih.govpnas.org

Compound Names Mentioned:

Caffeoyl-coenzyme A (Caffeoyl-CoA)

Feruloyl-CoA

S-adenosine methionine (SAM)

Guaiacyl lignin (G lignin)

Syringyl lignin (S lignin)

5-hydroxyferuloyl-CoA

Caffeic acid

5-hydroxyferulic acid

Flavonoids

Anthocyanins

Polymethoxylated flavones (PMFs)

Scopoletin

Coniferyl alcohol

Sinapyl alcohol

p-coumaryl alcohol

Caffeic acid aldehyde

5-hydroxyconiferaldehyde (B1237348)

5-hydroxyconiferyl alcohol

Esculetin

Hydroxycinnamic acids

Hydroxycinnamaldehydes

Hydroxycinnamoylamides

Ferulated arabinoxylans

p-coumaric acid

Cinnamic acid

p-coumaroyl-CoA

Tricin

Flavonoid 8-O-methyltransferase

Flavonoid O-methyltransferase (FOMT)

Caffeoyl shikimate ester

Biosynthetic Pathways Involving Caffeoyl Coenzyme a

Role of Caffeoyl-coenzyme A in Lignin (B12514952) Biosynthesis

Lignin, a complex polymer of aromatic compounds, is a primary component of the secondary cell walls of vascular plants, providing structural support and hydrophobicity. The biosynthesis of lignin monomers, known as monolignols, heavily relies on intermediates from the phenylpropanoid pathway, with Caffeoyl-CoA playing a central role.

The conversion of Caffeoyl-CoA to Feruloyl-coenzyme A is a critical methylation step in the biosynthesis of lignin monomers. mdpi.com This reaction is catalyzed by the enzyme Caffeoyl-coenzyme A O-methyltransferase (CCoAOMT). mdpi.comnih.gov CCoAOMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group on the aromatic ring of Caffeoyl-CoA. nih.gov This methylation is essential for the subsequent formation of both guaiacyl (G) and syringyl (S) lignin units. nih.gov

The catalytic mechanism of CCoAOMT involves a sequential binding process where SAM binds to the enzyme before Caffeoyl-CoA. nih.gov Key amino acid residues within the enzyme's active site, such as lysine-180 in Sorghum bicolor CCoAOMT, act as a catalytic base to deprotonate the hydroxyl group of Caffeoyl-CoA, facilitating the methyl transfer. nih.gov The presence of a Ca2+ ion in the active site also plays a role in lowering the pKa of the hydroxyl group, further promoting the reaction. nih.gov

Caffeoyl-CoA is a direct precursor for the synthesis of guaiacyl (G) lignin units. nih.govfrontiersin.org The formation of Feruloyl-CoA from Caffeoyl-CoA, catalyzed by CCoAOMT, is a committed step towards G-lignin biosynthesis. frontiersin.orgnih.gov Feruloyl-CoA is subsequently reduced to coniferaldehyde and then to coniferyl alcohol, the monomeric precursor of G-lignin. nih.gov Studies on transgenic plants have demonstrated that the repression of CCoAOMT expression leads to a significant reduction in the content of G-lignin. nih.govresearchgate.net This highlights the predominant role of the CCoAOMT-mediated pathway in supplying the necessary precursors for G-lignin synthesis. nih.gov CCoAOMT can catalyze the phenol hydroxymethylation at the C3 position on the benzene ring of caffeoyl-CoA, which is the formation of the G-monomer. frontiersin.orgnih.gov

In addition to its role in G-lignin formation, Caffeoyl-CoA is also essential for providing the substrates required for the synthesis of syringyl (S) lignin units. mdpi.comnih.gov Feruloyl-CoA, derived from the methylation of Caffeoyl-CoA, serves as the precursor for the synthesis of S-lignin monomers. nih.gov The pathway to S-lignin involves further hydroxylation and methylation of intermediates derived from Feruloyl-CoA. nih.gov Repression of CCoAOMT in transgenic plants has been shown to decrease the amount of S-lignin, indicating that the CCoAOMT-mediated reaction is a crucial step in channeling substrates towards S-lignin biosynthesis. nih.govresearchgate.net While Caffeic acid O-methyltransferase (COMT) is also involved in the methylation steps leading to S-lignin, CCoAOMT plays a dominant role in providing the initial methylated precursors. nih.govfrontiersin.orgnih.gov

Caffeoyl-CoA metabolism is intricately integrated within the broader phenylpropanoid pathway. bioone.org This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds. bioone.orgtuscany-diet.net The synthesis of Caffeoyl-CoA itself involves several steps, including the conversion of p-coumaroyl-CoA. researchgate.net Caffeoyl-CoA then stands at a critical juncture, where it can be directed towards lignin biosynthesis through the action of CCoAOMT or utilized in other branches of the phenylpropanoid pathway. bioone.orgnih.gov The regulation of enzymes such as CCoAOMT is crucial for controlling the metabolic flux towards lignin production versus the synthesis of other compounds like flavonoids. nih.gov

The expression of CCoAOMT is closely correlated with the process of lignification in plants. nih.govnih.gov Studies have shown that CCoAOMT is highly expressed in tissues undergoing active lignification, such as the xylem and secondary cell walls. researchgate.netnih.govnih.gov In poplar stems, for instance, CCoAOMT expression has been observed in all lignifying cells, including vessel elements, fibers, and xylem ray parenchyma cells. nih.govresearchgate.net This specific expression pattern ensures that the enzyme is present where lignin precursors are needed for cell wall reinforcement. nih.gov The expression of CCoAOMT can also be induced by various stresses, such as wounding or pathogen attack, which often trigger increased lignin deposition as a defense mechanism. nih.gov

Plant SpeciesTissue with High CCoAOMT ExpressionReference
Poplar (Populus tremula × Populus alba)Vessel elements, fibers, xylem ray parenchyma cells nih.govresearchgate.net
Zinnia (Zinnia elegans)Developing tracheary elements, xylem fibers, phloem fibers nih.gov
Forsythia (Forsythia suspensa)Tracheary elements, xylem fibers, phloem fibers, xylem ray parenchyma cells nih.gov
Tobacco (Nicotiana tabacum)Tracheary elements, xylem fibers, phloem fibers, xylem ray parenchyma cells nih.gov
Alfalfa (Medicago sativa)Tracheary elements, xylem fibers, phloem fibers nih.gov
Soybean (Glycine max)Tracheary elements, xylem fibers, phloem fibers nih.gov
Tomato (Lycopersicon esculentum)Tracheary elements, xylem fibers, phloem fibers, xylem ray parenchyma cells nih.gov

Role of Caffeoyl-coenzyme A in Flavonoid Biosynthesis

Flavonoids are a diverse group of plant secondary metabolites with various functions, including pigmentation, UV protection, and defense. The biosynthesis of flavonoids also originates from the phenylpropanoid pathway, and Caffeoyl-CoA can serve as a substrate for this process.

The entry point into the flavonoid biosynthetic pathway is the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). tuscany-diet.netmdpi.com However, some chalcone synthases have been shown to accept other starter molecules, including Caffeoyl-CoA. tuscany-diet.netnih.gov When Caffeoyl-CoA is used as a substrate by CHS, it leads to the formation of eriodictyol chalcone, which can then be converted to other flavonoids such as eriodictyol. frontiersin.org This demonstrates a direct link between Caffeoyl-CoA and the production of a specific class of flavonoids. The ability of CHS to utilize different CoA esters contributes to the vast diversity of flavonoid structures found in plants.

EnzymeSubstrate(s)ProductRole in Flavonoid Biosynthesis
Chalcone Synthase (CHS)p-coumaroyl-CoA, 3x malonyl-CoANaringenin (B18129) ChalconeKey entry point into flavonoid biosynthesis
Chalcone Synthase (CHS)Caffeoyl-CoA, 3x malonyl-CoAEriodictyol ChalconeLeads to the formation of B-ring dihydroxylated flavonoids

Involvement in Polymethoxylated Flavone (B191248) (PMF) Synthesis

Polymethoxylated flavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone skeleton. These compounds are particularly abundant in the peels of citrus fruits and are known for their significant biological activities. The biosynthesis of PMFs involves a series of hydroxylation and methylation reactions, with Caffeoyl-CoA O-methyltransferase (CCoAOMT) and CCoAOMT-like enzymes playing a crucial role in the methylation steps.

In citrus, a true CCoAOMT, designated CsCCoAOMT1, has been identified and functionally characterized. researchgate.net While this enzyme can methylate Caffeoyl-CoA to feruloyl-CoA, it shows a strong preference for flavonoid substrates, particularly those with vicinal hydroxyl groups. researchgate.net Research has demonstrated that CsCCoAOMT1 can efficiently methylate the 6-, 7-, 8-, and 3'-hydroxyl groups of a range of flavonoids. researchgate.net Transient overexpression and virus-induced gene silencing experiments in citrus have confirmed that CsCCoAOMT1 promotes the accumulation of various PMFs. researchgate.net This indicates that enzymes with high sequence similarity to "true" CCoAOMTs have evolved to function as highly efficient and multifunctional O-methyltransferases in the biosynthesis of PMFs. researchgate.net

Another CCoAOMT-like enzyme, CrOMT1, from Citrus reticulata has also been characterized. uniprot.orgnih.gov The expression of the CrOMT1 gene is highly correlated with the concentration of major PMFs during fruit maturation. uniprot.orgnih.gov In vitro studies have shown that the recombinant CrOMT1 enzyme can efficiently methylate flavones with adjacent hydroxyl moieties, with a particular preference for 6-OH- and 8-OH-containing compounds, which are key methylation sites in the synthesis of naturally occurring PMFs in Citrus reticulata. nih.gov

EnzymeSource OrganismPreferred SubstratesKey Findings
CsCCoAOMT1 Citrus sinensisFlavonoids (Quercetin, Flavones) > Caffeoyl-CoAA multifunctional O-methyltransferase involved in the methylation of various hydroxyl groups on the flavonoid skeleton, promoting PMF accumulation. researchgate.net
CrOMT1 Citrus reticulataFlavones with neighboring hydroxyl groups (especially 6-OH and 8-OH)Expression correlates with PMF concentration; capable of the in vitro methylation reactions required for PMF synthesis in vivo. uniprot.orgnih.gov

Contribution to Anthocyanin Acylation and Modification

Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and leaves. The stability and color of anthocyanins can be significantly influenced by acylation, the process of adding an acyl group to the sugar moieties of the anthocyanin molecule. While direct acylation with Caffeoyl-CoA is not the most commonly reported mechanism, its role as a key precursor in the phenylpropanoid pathway indirectly contributes to the diversity of acylated anthocyanins.

Caffeoyl-CoA is the direct precursor to feruloyl-CoA through the action of Caffeoyl-CoA O-methyltransferase (CCoAOMT). nih.gov Ferulic acid is one of the aromatic acids found as an acyl group in some complex anthocyanins. sci-hub.se The acylation of anthocyanins is often catalyzed by acyl-CoA-dependent acyltransferases, which can use a variety of acyl-CoA donors. nih.govresearchgate.net For instance, in blue Senecio cruentus (cineraria), the main anthocyanin, cinerarin, is polyacylated and contains caffeoyl groups. frontiersin.org The biosynthesis of such polyacylated anthocyanins involves a series of glycosylation and acylation steps. frontiersin.org

Furthermore, perturbations in the phenylpropanoid pathway, where Caffeoyl-CoA is a central intermediate, can impact anthocyanin biosynthesis. Silencing of a CCoAOMT1 gene in petunia, which catalyzes the conversion of Caffeoyl-CoA to feruloyl-CoA, led to an unexpected activation of the anthocyanin pathway and the accumulation of petunidin-type anthocyanins. nih.gov This suggests a regulatory link between the flux through the Caffeoyl-CoA pool and the expression of genes involved in anthocyanin synthesis. nih.gov

Characterization of CCoAOMT-like Enzymes with Flavonoid Specificity

Plant O-methyltransferases (OMTs) are generally classified into two main subfamilies: the caffeic acid O-methyltransferase (COMT) subfamily and the Caffeoyl-CoA O-methyltransferase (CCoAOMT) subfamily. uniprot.org While "true" CCoAOMTs are primarily involved in lignin biosynthesis by methylating Caffeoyl-CoA, a distinct subgroup of CCoAOMT-like enzymes has been identified that shows a preference for flavonoids as substrates. uniprot.orgresearchgate.netmdpi.com

These CCoAOMT-like enzymes, sometimes referred to as phenylpropanoid and flavonoid O-methyltransferases (PFOMTs), are cation-dependent and have a lower molecular weight, similar to true CCoAOMTs. researchgate.netwikipedia.org However, their substrate specificity is geared towards the methylation of various hydroxyl groups on the flavonoid ring system. mdpi.com For example, a CCoAOMT-like protein from Arabidopsis, AtCCoAOMT7, displays a preference for the 3'-O-methylation of the flavone luteolin and the flavonol quercetin. researchgate.net In citrus, the previously mentioned CsCCoAOMT1 and CrOMT1 are examples of CCoAOMT-like enzymes that preferentially methylate flavonoids to produce PMFs. researchgate.netuniprot.orgnih.gov

The diversification of these CCoAOMT-like genes from the true CCoAOMT lineage highlights an evolutionary adaptation for the specialized biosynthesis of methylated flavonoids across different plant species. researchgate.net

Enzyme SubgroupKey CharacteristicsPrimary FunctionExamples
True CCoAOMT Higher affinity for Caffeoyl-CoALignin biosynthesisPoplar CCoAOMT researchgate.netnih.gov
CCoAOMT-like (PFOMT) Higher affinity for flavonoidsFlavonoid methylation (e.g., PMF and anthocyanin synthesis)CsCCoAOMT1 (Citrus), researchgate.net CrOMT1 (Citrus), uniprot.orgnih.gov AtCCoAOMT7 (Arabidopsis) researchgate.net

Other Caffeoyl-coenzyme A-Dependent Biosynthetic Pathways

Beyond flavonoid biosynthesis, Caffeoyl-CoA is a precursor to a range of other specialized metabolites with diverse biological functions.

Involvement in Avenanthramide Biosynthesis

Avenanthramides are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa) that are known for their antioxidant and anti-inflammatory properties. The biosynthesis of the three major avenanthramides, Avn-A, Avn-B, and Avn-C, involves the condensation of a hydroxycinnamoyl-CoA with 5-hydroxyanthranilic acid. frontiersin.orgnih.gov

Specifically, Caffeoyl-CoA serves as the direct acyl donor for the synthesis of Avenanthramide-C (Avn-C). researchgate.netnih.govresearchgate.net This reaction is catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT). nih.gov Furthermore, Avn-C is the precursor for Avenanthramide-B (Avn-B), which is formed through the methylation of the 3-hydroxyl group on the caffeoyl moiety of Avn-C by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) enzyme. frontiersin.orgnih.gov This highlights a dual role for Caffeoyl-CoA and its metabolizing enzymes in the avenanthramide biosynthetic pathway.

Formation of Cell Wall Ferulic Esters

Ferulic acid is an important component of the primary cell walls of grasses, where it cross-links polysaccharide chains, particularly arabinoxylans, and also forms linkages with lignin. mdpi.comnih.gov This feruloylation contributes to the structural integrity of the cell wall and influences its digestibility.

The precursor for the feruloyl group is feruloyl-CoA, which is synthesized from Caffeoyl-CoA through methylation catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT). researchgate.netnih.govosti.gov The feruloyl group is then transferred from feruloyl-CoA to the arabinose side chains of arabinoxylans by feruloyl-CoA transferases. mdpi.comnih.gov Therefore, the synthesis of Caffeoyl-CoA and its subsequent conversion to feruloyl-CoA are essential steps for the incorporation of ferulic acid into the plant cell wall.

Production of Bacterial Quorum Sensing Antagonists

Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). nih.gov The search for inhibitors of quorum sensing, or quorum quenching compounds, is an active area of research for the development of novel antimicrobial strategies.

An artificial biosynthetic pathway has been engineered in Escherichia coli to produce a series of phenylacetyl-homoserine lactones, including caffeoyl-homoserine lactone (caffeoyl-HSL), from simple carbon sources. nih.govnih.gov This was achieved by introducing genes for the synthesis of Caffeoyl-CoA along with a LuxI-type synthase gene (rpaI). nih.gov In a competition assay with the quorum sensing receptor TraR in Agrobacterium tumefaciens, it was found that while feruloyl-HSL and p-coumaroyl-HSL acted as antagonists, caffeoyl-HSL did not show this activity. nih.govnih.gov

Regulation of Caffeoyl Coenzyme a Metabolism and Associated Enzymes

Transcriptional and Post-Transcriptional Regulation of CCoAOMT Genes

The expression of CCoAOMT genes is meticulously controlled at the transcriptional and post-transcriptional levels, ensuring that the production of Caffeoyl-CoA metabolites aligns with the developmental and physiological needs of the plant.

Tissue-Specific and Developmental Expression Patterns

The expression of CCoAOMT genes is highly specific to certain tissues and developmental stages, which is consistent with its primary role in lignification. In poplar (Populus trichocarpa), the promoters of two distinct CCoAOMT genes direct expression predominantly in lignifying tissues. nih.gov Specifically, in xylem, the expression is most prominent in vessel elements and contact rays, with significantly lower levels in storage rays and fibers. nih.gov This differential expression suggests distinct routes for monolignol biosynthesis in different cell types within the xylem. nih.gov

A study on Populus identified five PtCCoAOMT genes with varying expression patterns. PtCCoAOMT1 was highly expressed in roots and internodes, PtCCoAOMT2 in roots, nodes, and internodes, PtCCoAOMT3 primarily in stems, PtCCoAOMT4 in young leaves, and PtCCoAOMT5 was also highly expressed in roots. proquest.com Similarly, in cotton (Gossypium hirsutum), GhCCoAOMT7 showed the highest expression in stems, while other genes like GhCCoAOMT10 were expressed in leaves, stems, stamens, and ovules. mdpi.com

In the bamboo species Dendrocalamus farinosus, the expression of DfCCoAOMT genes also shows strong tissue specificity. DfCCoAOMT10/11/12 are highly expressed specifically in the roots, suggesting a key role in root development. mdpi.com In contrast, DfCCoAOMT6/9/14/15/16 are highly expressed in multiple tissues, particularly in stems and roots, indicating their involvement in lignification throughout the plant's growth and development. mdpi.com

Furthermore, the expression of CCoAOMT genes is also developmentally regulated. In jute (Corchorus L.), CCoAOMT gene expression can be categorized into period-specific, constitutive, and low expression patterns across different growth stages. nih.govresearchgate.netnih.gov For instance, Co.CCoAOMT1 displays differential expression across five developmental stages, peaking at 90 days after sowing, while Co.CCoAOMT2 shows a more constitutive expression. nih.govresearchgate.net

Table 1: Tissue-Specific Expression of CCoAOMT Genes in Various Plant Species
Plant SpeciesGenePredominant Tissue/Cell Type of Expression
Poplar (Populus trichocarpa)CCoAOMT (general)Lignifying tissues, vessel elements, contact rays nih.gov
Poplar (Populus)PtCCoAOMT1Roots, internodes proquest.com
PtCCoAOMT2Roots, nodes, internodes proquest.com
PtCCoAOMT3Stems proquest.com
PtCCoAOMT4Young leaves proquest.com
PtCCoAOMT5Roots proquest.com
Cotton (Gossypium hirsutum)GhCCoAOMT7Stems mdpi.com
GhCCoAOMT10Leaves, stems, stamens, ovules mdpi.com
Bamboo (Dendrocalamus farinosus)DfCCoAOMT10/11/12Roots mdpi.com
DfCCoAOMT6/9/14/15/16Stems, roots mdpi.com
Jute (Corchorus L.)CCoAOMT (general)Stem, leaf tissues, roots, stem bark nih.gov

Responses to Abiotic Stresses (e.g., Copper Stress, Cold)

The expression of CCoAOMT genes is significantly influenced by abiotic stressors, indicating a role for Caffeoyl-CoA metabolism in plant adaptation to adverse environmental conditions.

Copper Stress: In Platycodon grandiflorus, exposure to copper stress leads to dynamic changes in the expression of PgCCoAOMT genes. mdpi.comnih.govresearchgate.net The expression of PgCCoAOMT1 and PgCCoAOMT3 initially shows inhibition followed by activation, suggesting their involvement in a phased repair process. mdpi.com In contrast, PgCCoAOMT2 and PgCCoAOMT5 are continuously down-regulated within the first five days of copper stress. mdpi.com Notably, after seven days of prolonged stress, the expression of all five PgCCoAOMT genes is significantly up-regulated. mdpi.comnih.govresearchgate.net This suggests a complex regulatory response to copper toxicity, potentially involving both transcriptional and post-translational mechanisms. mdpi.comnih.govresearchgate.netresearchgate.net

Cold Stress: Studies have shown that CCoAOMT expression can be affected by low temperatures. In loquat fruit, low-temperature storage was found to initially stimulate the transcription of a CCoAOMT gene, but its expression decreased as the storage period continued. nih.gov This suggests a role for Caffeoyl-CoA metabolism in the response to cold, although the specific mechanisms and outcomes can vary depending on the plant species and the duration of the stress.

Table 2: Regulation of CCoAOMT Gene Expression by Abiotic Stresses
Plant SpeciesStressGene(s)Observed Expression Change
Platycodon grandiflorusCopperPgCCoAOMT1, PgCCoAOMT3Initial inhibition, followed by activation mdpi.com
PgCCoAOMT2, PgCCoAOMT5Continuous down-regulation (first 5 days) mdpi.com
All PgCCoAOMT genesSignificant up-regulation (at 7 days) mdpi.comnih.govresearchgate.net
LoquatColdCCoAOMTInitial stimulation, followed by a decrease nih.gov
Jute (Corchorus L.)Drought, SaltCCoAOMTsSubstantial up-regulation nih.govresearchgate.net
ArabidopsisDrought, SaltCCoAOMT1Induced expression nih.govplu.mx

Induction by Elicitors and Wounding in Plant Defense Responses

The synthesis of Caffeoyl-CoA-derived compounds, particularly lignin (B12514952), is a key component of the plant's defense against pathogens and physical damage. The expression of CCoAOMT genes is rapidly and strongly induced by elicitors and wounding.

In cultured parsley and carrot cells, Caffeoyl-CoA O-methyltransferase activity is rapidly induced upon treatment with fungal elicitors. nih.gov Similarly, in tobacco leaves, a class of O-methyltransferases, which includes CCoAOMT, is induced by infection or elicitor treatment. frontiersin.org This induction is part of a broader defense response that includes the synthesis of phytoalexins and the deposition of lignin to reinforce cell walls and limit pathogen spread. nih.gov

Wounding also triggers the up-regulation of CCoAOMT expression. In poplar, mechanical bending of the stem leads to a significant induction of CCoAOMT in the xylem tissue. nih.gov Interestingly, this stress response overrides the normal cell-specific expression pattern, leading to a more generalized expression in all cell types of the xylem. nih.gov This indicates that in response to physical damage, there is a widespread reinforcement of the plant's structural integrity through enhanced lignification.

Hormonal Regulation of CCoAOMT Expression

Plant hormones play a crucial role in mediating the expression of defense-related genes, including CCoAOMT. In Dendrocalamus farinosus, the promoter regions of DfCCoAOMT genes contain cis-acting elements associated with responses to various hormones, including abscisic acid (ABA) and methyl jasmonate (MeJA). mdpi.com Treatment with ABA and MeJA led to a rapid decrease in the expression of several DfCCoAOMT genes, including DfCCoAOMT6/8/9/14, while the expression of DfCCoAOMT2/5 was significantly increased in response to ABA. mdpi.com This suggests a complex interplay of hormonal signaling pathways in the regulation of Caffeoyl-CoA metabolism. The presence of hormone-responsive cis-elements in the promoters of CCoAOMT genes is a common feature across different plant species. mdpi.commdpi.com

Post-Translational Regulation of CCoAOMT Enzyme Activity

While transcriptional regulation of CCoAOMT genes is well-documented, information on the post-translational regulation of CCoAOMT enzyme activity is less abundant. However, some evidence suggests that such regulatory mechanisms exist. In the study on Platycodon grandiflorus under copper stress, a contradiction was observed between the transcriptional inhibition of PgCCoAOMT1 and PgCCoAOMT3 and the simultaneous increase in lignin content during the initial days of stress. mdpi.comnih.govresearchgate.netresearchgate.net This discrepancy led to the speculation that post-translational activation of the CCoAOMT enzyme or the involvement of alternative metabolic pathways might be compensating for the reduced gene expression. mdpi.comnih.govresearchgate.netresearchgate.net The specific mechanisms of such post-translational modifications, which could include phosphorylation, glycosylation, or other covalent modifications, remain to be elucidated.

Advanced Research Methodologies and Approaches in Caffeoyl Coenzyme a Studies

Genetic Perturbation and Functional Genomic Analysis

Genetic perturbation techniques are fundamental to understanding the in vivo function of genes involved in Caffeoyl-CoA metabolism. By manipulating the expression of specific genes, scientists can observe the resulting phenotypic and metabolic changes, thereby deducing the gene's role in a particular pathway.

Gene Silencing Technologies (e.g., RNA Interference, Virus-Induced Gene Silencing)

Gene silencing technologies, such as RNA interference (RNAi) and Virus-Induced Gene Silencing (VIGS), are powerful tools for the transient or stable downregulation of target gene expression. These approaches have been instrumental in elucidating the function of genes encoding enzymes that utilize Caffeoyl-CoA, most notably Caffeoyl-CoA O-methyltransferase (CCoAOMT).

VIGS is another technique that exploits the plant's natural defense mechanism against viruses to silence specific genes. While specific examples directly targeting Caffeoyl-CoA metabolism are less documented, VIGS is a widely adopted method for rapid functional genomics in various plant species. It offers a faster alternative to stable transformation for assessing the function of candidate genes identified through transcriptomic or genomic analyses.

Plant Species Lignin (B12514952) Content Change S/G Ratio Change Reference
Maize (Zea mays) 22.4% decrease 57.08% increase nih.gov
Salvia miltiorrhiza Significant decrease Not reported researchgate.net

Gene Knockout/Knockdown Studies and Phenotypic Characterization

Creating null or hypomorphic alleles through gene knockout or knockdown provides definitive evidence for gene function. In the context of Caffeoyl-CoA research, these studies have been pivotal in confirming the role of CCoAOMT in lignin biosynthesis and revealing its impact on plant development and disease resistance.

A notable example is the generation of homozygous double mutants of CCoAOMT6 and CCoAOMT6L in Nicotiana tabacum (tobacco) using CRISPR/Cas9 technology. The knockout of these two genes resulted in a significant increase in the S/G ratio of lignin monomers. Interestingly, the double mutants exhibited enhanced resistance to bacterial wilt and brown spot disease. This suggests that altering Caffeoyl-CoA metabolism through the modification of CCoAOMT can have pleiotropic effects on plant physiology, extending beyond cell wall composition to include defense responses. The study further revealed that the knockout of these genes influenced phenylpropane and terpene metabolism, indicating a broader metabolic rewiring in the mutant plants.

Overexpression Strategies for Metabolic Pathway Enhancement

In contrast to silencing or knocking out genes, overexpression strategies aim to increase the flux through a specific metabolic pathway by enhancing the activity of a key enzyme. Overexpression of CCoAOMT has been explored as a means to increase lignin content and confer desirable agronomic traits.

For example, the overexpression of a CCoAOMT gene from Pennisetum purpureum (elephant grass) in transgenic tobacco plants led to increased lignin deposition. Beyond the expected impact on lignin, these transgenic plants also exhibited enhanced drought tolerance. This was attributed to the accumulation of flavonoids, suggesting a metabolic trade-off or crosstalk between the lignin and flavonoid biosynthetic pathways, both of which utilize precursors from the general phenylpropanoid pathway. Similarly, overexpression of DfCCoAOMT14 in the stem of Dendrocalamus farinosus resulted in a notable increase in lignin content, xylem thickness, and resistance to drought conditions. In sorghum, the overexpression of the SbCCoAOMT gene conferred enhanced resistance to the sugarcane aphid, indicating that bolstering this pathway can also play a role in biotic stress tolerance.

Table 2: Phenotypic Outcomes of CCoAOMT Overexpression

Gene Source Host Plant Key Phenotypic Changes Reference
Pennisetum purpureum Tobacco Increased lignin, enhanced drought tolerance, flavonoid accumulation nih.gov
Dendrocalamus farinosus Dendrocalamus farinosus Increased lignin, thicker xylem, drought resistance mdpi.com
Sorghum bicolor Sorghum Enhanced resistance to sugarcane aphid nih.gov

CRISPR/Cas9-Mediated Gene Editing for CCoAOMT Modification

The advent of CRISPR/Cas9 technology has revolutionized plant functional genomics by enabling precise and efficient targeted gene editing. This system has been successfully applied to modify CCoAOMT genes to study their function and to engineer plants with altered lignin characteristics.

As mentioned in section 5.1.2, CRISPR/Cas9 was instrumental in creating the ccoaomt6 ccoaomt6l double knockout mutants in tobacco. This study exemplifies the power of CRISPR/Cas9 to generate specific genetic modifications, allowing for a detailed investigation of the roles of individual members of a gene family. The precision of CRISPR/Cas9 allows for the targeted disruption of specific genes, avoiding the potential off-target effects that can sometimes be associated with RNAi. This technology holds great promise for future studies on Caffeoyl-CoA metabolism, enabling the creation of a wide range of genetic variants to dissect the intricacies of the pathway and to develop crops with improved traits.

Transcriptomic and Proteomic Profiling of Caffeoyl-coenzyme A-Related Pathways

Transcriptomic and proteomic approaches provide a global view of gene expression and protein abundance, respectively, offering insights into the regulatory networks governing Caffeoyl-CoA metabolism. These high-throughput techniques are invaluable for identifying candidate genes and understanding how the pathway responds to developmental cues and environmental stimuli.

Integrated transcriptomic and metabolomic analyses in Eucalyptus urophylla have been used to compare triploid and diploid varieties, revealing differences in lignin accumulation. Such studies can identify key genes, including those involved in the Caffeoyl-CoA pathway, that are differentially expressed and correlated with specific metabolic phenotypes. For instance, in cotton, a genome-wide analysis of the CCoAOMT gene family identified 50 members across four species. Transcriptomic data revealed that specific GhCCoAOMT genes were highly expressed in stems, consistent with a role in lignin biosynthesis in this tissue.

Proteomic analyses of Italian Sweet Cherry accessions have also implicated Caffeoyl-CoA O-methyltransferase in the variations observed among different ecotypes. The differential abundance of this enzyme, along with other proteins in the phenylpropanoid pathway, suggests a role for this pathway in determining the unique characteristics of these fruit varieties.

In Vitro Biochemical Characterization of CCoAOMT

While genetic and multi-omics approaches provide valuable information about the in vivo function and regulation of genes and proteins, in vitro biochemical characterization is essential for understanding the catalytic properties of enzymes at a molecular level. For CCoAOMT, these studies typically involve expressing the recombinant protein and assaying its activity with various substrates to determine its kinetic parameters and substrate specificity.

Biochemical characterization of recombinant TaCCoAOMT1 from wheat revealed that the enzyme could effectively use caffeoyl-CoA and 5-hydroxyferuloyl-CoA as substrates, with a clear preference for caffeoyl-CoA. The enzyme exhibited a narrow optimal pH and thermal stability. Similarly, studies on CCoAOMT from Stellaria longipes showed that the recombinant protein utilized caffeoyl-CoA but not caffeic acid or 5-hydroxyferulic acid, confirming its specificity for the CoA-esterified substrate. In aspen, a comparative study of recombinant CCoAOMT and caffeic acid O-methyltransferase (COMT) demonstrated distinct substrate specificities. CCoAOMT was essentially specific for CoA ester substrates, particularly caffeoyl-CoA, while COMT could utilize both free acid and CoA ester forms of substrates. These findings are crucial for building accurate models of the lignin biosynthetic pathway and for understanding the specific roles of different O-methyltransferases.

Table 3: Substrate Specificity of CCoAOMT from Different Plant Species

Plant Species Preferred Substrate Other Substrates Reference
Wheat (Triticum aestivum) Caffeoyl-CoA 5-hydroxyferuloyl-CoA nih.gov
Stellaria longipes Caffeoyl-CoA None (caffeic acid and 5-hydroxyferulic acid not utilized) youtube.com
Aspen (Populus tremuloides) Caffeoyl-CoA 5-hydroxyferuloyl-CoA (less preferred) nih.gov

Recombinant Enzyme Expression and Purification

The functional characterization of enzymes involved in Caffeoyl-CoA metabolism, such as Caffeoyl-CoA O-methyltransferase (CCoAOMT), relies heavily on the production of pure, active protein. This is primarily achieved through recombinant expression systems, with Escherichia coli being the most common host.

The general workflow for obtaining recombinant CCoAOMT involves several key steps. The coding sequence of the CCoAOMT gene is cloned into a suitable bacterial expression vector. These vectors are engineered to include an affinity tag, such as a polyhistidine-tag (His-tag), which facilitates purification. The expression of the recombinant protein is then induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). Following induction, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein.

Purification of the His-tagged CCoAOMT is typically performed using immobilized metal affinity chromatography (IMAC). The crude cell lysate is passed through a column containing a resin chelated with metal ions, such as nickel or cobalt, which have a high affinity for the His-tag. The tagged protein binds to the resin while other cellular proteins are washed away. The purified recombinant protein is then eluted from the column. The purity and size of the recombinant protein are confirmed using techniques like SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis).

Table 1: Examples of Recombinant CCoAOMT Expression and Purification

Enzyme/Organism Expression System Purification Method Reference
CCoAOMT from Chrysanthemum indicum E. coli BL21 (DE3) with a His-tag Not specified in abstract nih.gov
CCoAOMT from Camellia sinensis Not specified in abstract Not specified in abstract oup.com
CCoAOMT-like enzyme from Citrus reticulata E. coli with two histidine tags Not specified in abstract

Substrate and Product Analysis via Advanced Spectroscopic and Chromatographic Techniques

To elucidate the function and substrate specificity of enzymes like CCoAOMT, researchers employ a variety of advanced analytical techniques to identify and quantify the substrates consumed and the products formed in enzymatic assays. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are central to these analyses.

In a typical experimental setup, the purified recombinant enzyme is incubated with its putative substrate, Caffeoyl-CoA, and a methyl donor, S-adenosyl-L-methionine (SAM). The reaction mixture is then analyzed to detect the formation of the methylated product, feruloyl-coenzyme A.

HPLC is used to separate the different components of the reaction mixture. The separation is often achieved on a C18 column, and the compounds are detected by their absorbance at specific wavelengths. Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive identification of the substrates and products by determining their mass-to-charge ratio. This is particularly useful for confirming the identity of the methylated product and for detecting any side products. These techniques are also invaluable for kinetic studies to determine enzyme efficiency and substrate preference. For instance, HPLC-based assays can be used to measure the rate of product formation, allowing for the calculation of kinetic parameters such as Km and kcat.

Table 2: Analytical Techniques for Caffeoyl-CoA and Related Compounds

Technique Application Analyte(s) Reference
HPLC-QTOF-MS Analysis of enzymatic reaction products Monomethylated EGCG oup.com
LC/MS/MS Analysis of polyphenols in tomato fruit Chlorogenic acid, coumaric acid hexose, caffeic acid hexose nih.gov
HPLC Separation of flavonoids and phenolic acids Nobiletin, tangeretin, flavones, flavonols
LC-MS Analysis of phenylpropanoid metabolites in potato tuber Caffeoylputrescine, chlorogenic acid, feruloylputrescine nih.gov

Metabolic Flux Analysis in Caffeoyl-coenzyme A-Dependent Pathways

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a biochemical network, providing insights into the flow of metabolites through pathways. In the context of Caffeoyl-CoA, MFA is used to understand the distribution of carbon flux through the complex and branching phenylpropanoid pathway.

The phenylpropanoid pathway is central to the synthesis of a vast array of secondary metabolites in plants, including lignin, flavonoids, and hydroxycinnamic acid esters. Caffeoyl-CoA is a critical branch point intermediate in this pathway. MFA can help to elucidate how metabolic flux is partitioned between these different branches under various physiological conditions or genetic modifications.

A common approach for MFA in plants is the use of stable isotope labeling, such as 13C-labeled precursors. For the phenylpropanoid pathway, 13C-labeled phenylalanine is often fed to plant tissues. As the labeled phenylalanine is metabolized, the 13C label is incorporated into downstream intermediates, including Caffeoyl-CoA, and final products. By analyzing the isotopic labeling patterns of these metabolites using techniques like mass spectrometry, researchers can calculate the flux through different reactions in the pathway.

One of the challenges in applying MFA to the phenylpropanoid pathway is the presence of parallel or redundant enzymatic steps. For example, the formation of feruloyl-CoA can potentially occur through the methylation of Caffeoyl-CoA by CCoAOMT or through a separate route involving the conversion of caffeic acid to ferulic acid, which is then activated to feruloyl-CoA. MFA with isotopic tracers can help to resolve the relative contributions of these parallel pathways.

Studies in potato tubers and Arabidopsis stems have utilized stable isotope labeling to quantify the metabolic flux of phenylpropanoid metabolites. For instance, in wounded potato tuber tissue, the rates of formation and conversion of various phenylpropanoid amides and chlorogenic acid have been determined, providing a quantitative measure of the biosynthetic activity of the pathway. nih.govresearchgate.net In Arabidopsis stems, a 13C-labeling method has been developed to measure the metabolic flux towards lignin biosynthesis, a major sink for Caffeoyl-CoA. nih.govresearchgate.net

Table 3: Key Aspects of Metabolic Flux Analysis in Phenylpropanoid Pathways

Aspect Description Relevance to Caffeoyl-CoA Reference(s)
Methodology Use of stable isotope tracers (e.g., 13C-phenylalanine) and mass spectrometry to track the flow of carbon through metabolic pathways. Allows for the quantification of the rate of Caffeoyl-CoA synthesis and its conversion to downstream products like feruloyl-CoA. nih.govresearchgate.net
Application Quantifying the distribution of metabolic flux at branch points in the phenylpropanoid pathway. Determines how the pool of Caffeoyl-CoA is partitioned between lignin biosynthesis, flavonoid synthesis, and other pathways. researchgate.net
Challenge Resolving the contributions of parallel or redundant enzymatic steps. Distinguishing the flux through the CCoAOMT-mediated methylation of Caffeoyl-CoA from alternative routes to feruloyl-CoA. researchgate.net
Example Finding In wounded potato tuber, the flux of formation for N-p-coumaroyloctopamine was 1.15 nmol (g FW)-1 h-1 and for chlorogenic acid was 4.63 nmol (g FW)-1 h-1. Provides quantitative data on the metabolic activity of pathways downstream of the general phenylpropanoid pathway, from which Caffeoyl-CoA is derived. researchgate.net

Structural Biology and Computational Approaches

Understanding the function of enzymes at a molecular level requires detailed knowledge of their three-dimensional structure and their interactions with substrates and cofactors. Structural biology and computational approaches have been instrumental in providing these insights for CCoAOMT, the key enzyme that methylates Caffeoyl-CoA.

Crystal Structure Analysis of CCoAOMT and Ligand Complexes

The crystal structure of alfalfa CCoAOMT, for example, shows that the enzyme forms a homodimer. nrel.gov The structures of CCoAOMT in complex with its reaction products, SAH and feruloyl-CoA or sinapoyl-CoA, have provided a detailed understanding of substrate preferences and the catalytic mechanism. nrel.gov These structures have revealed the key amino acid residues involved in binding the CoA moiety and the phenylpropanoid portion of the substrate, as well as those that participate in the methyl transfer reaction.

Table 4: PDB Entries for Caffeoyl-CoA O-methyltransferase Structures

PDB ID Organism Description Resolution (Å) Reference
1SUI Medicago sativa (Alfalfa) Crystal structure of CCoAOMT in complex with SAH and feruloyl-CoA 2.70 researchgate.net
1SUS Medicago sativa (Alfalfa) Not specified in abstract Not specified in abstract nih.gov
5KVA Sorghum bicolor (Sorghum) Crystal structure of CCoAOMT in a binary complex with SAM 1.83 researchgate.net

Homology Modeling and Molecular Docking for Enzyme-Substrate Interactions

In cases where experimental structures are not available, or to study the binding of different substrates, computational techniques such as homology modeling and molecular docking are employed. Homology modeling allows for the prediction of the three-dimensional structure of a protein based on the known structure of a homologous protein. This has been used to build models of CCoAOMT from various plant species.

Molecular docking is then used to predict the binding mode of substrates, such as Caffeoyl-CoA, within the active site of the modeled or experimentally determined enzyme structure. These docking studies can identify the key amino acid residues involved in substrate binding and catalysis. For example, docking studies with CCoAOMT isoforms from subabul (Leucaena leucocephala) have identified conserved active site residues that are crucial for binding the negatively charged Caffeoyl-CoA and for maintaining a functional conformation of the enzyme. These computational approaches are valuable for generating hypotheses about enzyme function that can then be tested experimentally through site-directed mutagenesis.

Table 5: Key Findings from Homology Modeling and Docking of CCoAOMT

Organism Key Finding Technique(s) Reference
Leucaena leucocephala Identification of conserved active site residues (Met58, Thr60, Val63, etc.) important for Caffeoyl-CoA binding. Homology modeling, molecular docking
Populus trichocarpa CCoAOMT2 isoform showed higher affinity for Caffeoyl-CoA and other substrates compared to CCoAOMT1. Homology modeling, molecular docking

Bioinformatic Analysis of CCoAOMT Gene and Protein Sequences

Bioinformatic tools are essential for the identification, classification, and evolutionary analysis of CCoAOMT genes and proteins. Genome-wide analyses have identified CCoAOMT gene families in a wide range of plant species, including cotton, apple, pear, peach, and jute. researchgate.netresearchgate.net

These studies involve searching plant genome databases for sequences with homology to known CCoAOMTs. Once identified, the physicochemical properties of the encoded proteins, such as molecular weight and isoelectric point, can be predicted. Phylogenetic analysis is used to determine the evolutionary relationships between CCoAOMT proteins from different species and to classify them into subgroups. This can provide clues about their potential functional diversification.

Furthermore, analysis of gene structure (exon-intron organization) and conserved protein motifs can reveal important functional domains. For instance, all CCoAOMT proteins contain a conserved S-adenosyl-L-methionine binding domain. Bioinformatic analysis of promoter regions of CCoAOMT genes can identify cis-regulatory elements that may be involved in the regulation of gene expression in response to developmental cues or environmental stresses.

Table 6: Examples of Bioinformatic Analyses of CCoAOMT Gene Families

Plant Species Number of CCoAOMT Genes Identified Key Bioinformatic Findings Reference
Cotton (Gossypium spp.) 50 (across four species) Phylogenetic analysis divided proteins into four subgroups; all possess conserved Methyltransf_3 domains. researchgate.net
Apple, Pear, Peach 35 (total) Identification of 12 conserved motifs and division of the gene family into two main phylogenetic groups. researchgate.net
Jute (Corchorus spp.) 6 in each of two species High syntenic conservation; identified genes formed four clusters in the phylogenetic tree.
Platycodon grandiflorus 5 Proteins mainly localized to cytoplasm and chloroplasts.

Biotechnological and Metabolic Engineering Applications of Caffeoyl Coenzyme a Metabolism

Engineering Lignin (B12514952) Content and Composition for Bioenergy and Industrial Applications

The conversion of lignocellulosic biomass into biofuels is often hindered by the recalcitrance of the plant cell wall, to which lignin is a major contributor. Lignin acts as a physical barrier, limiting the access of enzymes to cellulose (B213188) and hemicellulose during the saccharification process, where these polysaccharides are broken down into fermentable sugars. nih.gov

By engineering the Caffeoyl-CoA pathway to reduce lignin content, the efficiency of enzymatic hydrolysis can be significantly improved. Research in maize has demonstrated that the downregulation of CCoAOMT via RNA interference (RNAi) leads to a substantial reduction in lignin content and a corresponding increase in cellulose accessibility. scielo.brnih.govresearchgate.net

Plant SpeciesGenetic ModificationChange in Lignin ContentChange in Cellulose ContentReference
Maize (Zea mays)RNAi downregulation of CCoAOMT22.4% decrease23.3% increase scielo.brnih.govresearchgate.net
Poplar (Populus)Antisense downregulation of CCoAOMT12% decreaseNot specified kuleuven.be

This modification of the cell wall architecture makes the biomass more amenable to enzymatic degradation, thereby enhancing the yield of sugars for subsequent fermentation into biofuels. researchgate.net Studies on other enzymes in the pathway, such as coumarate 3-hydroxylase (C3'H) which acts upstream of Caffeoyl-CoA, have also shown that lignin reduction leads to improved saccharification efficiency. researchgate.net

In animal agriculture, the digestibility of forage crops is a critical factor determining their nutritional value. Lignin is largely indigestible by livestock and its presence reduces the bioavailability of cell wall carbohydrates. nih.gov Genetic modification of the Caffeoyl-CoA pathway to lower lignin content is a promising strategy for enhancing the quality of forage crops like alfalfa and maize.

Downregulating key enzymes in the lignin pathway has been shown to improve forage digestibility without negatively impacting plant growth under certain conditions. nih.govnih.gov For instance, reducing CCoAOMT activity in alfalfa has resulted in significant increases in in vitro dry matter digestibility (IVDMD). cas.cz Similarly, transgenic maize with reduced O-methyltransferase (OMT) activity, a related enzyme family, exhibited improved in vitro organic matter digestibility. nih.gov

Forage CropGenetic ModificationKey FindingsReference
Alfalfa (Medicago sativa)Downregulation of CCoAOMT and COMTUp to 30% reduction in lignin content; significant increase in DM digestibility. cas.cz
Maize (Zea mays)Antisense downregulation of OMTUp to 19.8% reduction in stem lignin; up to 7.4% improvement in IVOMD in stems. nih.gov

These improvements in digestibility can lead to more efficient nutrient utilization by livestock, resulting in enhanced milk and meat production. researchgate.net

The pulp and paper industry relies on the chemical separation of cellulose fibers from wood, a process in which lignin must be removed. This removal is energy-intensive and can generate environmentally harmful byproducts. nih.gov Modifying the lignin content and composition through genetic engineering can significantly improve the efficiency and environmental footprint of the pulping process.

Targeting CCoAOMT in tree species like poplar has been shown to reduce total lignin content and alter its structure, making it easier to extract during chemical pulping. nih.govscielo.brnih.gov Downregulation of CCoAOMT in poplar resulted in a less condensed and less cross-linked lignin structure. nih.gov Furthermore, altering the ratio of S to G lignin units can impact pulping efficiency, as wood with a higher S/G ratio is generally easier to delignify. nih.gov Genetic modifications that suppress CCoAOMT have been shown to increase the S/G ratio, presenting a valuable trait for the pulp and paper industry. nih.govkuleuven.be

Enhancement of Flavonoid and Anthocyanin Production in Crops

Flavonoids, including the colorful anthocyanin pigments, are a diverse group of plant secondary metabolites with various health-promoting properties and important roles in plant biology. The biosynthetic pathways for lignin and flavonoids both diverge from the general phenylpropanoid pathway, competing for the same pool of precursors, including p-coumaroyl-CoA, the substrate for the pathway leading to Caffeoyl-CoA. nih.govresearchgate.netnih.gov

Metabolic engineering offers a strategy to channel precursors away from lignin synthesis and towards the production of valuable flavonoids. By downregulating key enzymes in the lignin branch, such as CCoAOMT, the metabolic flux can be redirected. A compelling example of this strategy was demonstrated in petunia. When PhCCoAOMT1 was downregulated, the metabolic flow was diverted from the production of volatile phenylpropenes (which share pathway steps with lignin) and resulted in a significant accumulation of anthocyanins in both flowers and vegetative tissues. nih.gov This highlights a direct metabolic trade-off that can be exploited to enhance the nutritional and aesthetic value of horticultural crops.

This redirection of metabolic flux occurs because the reduction in CCoAOMT activity leads to a buildup of its substrate, Caffeoyl-CoA, and upstream precursors. This increased substrate pool can then be more readily utilized by the enzymes of the flavonoid pathway, such as chalcone (B49325) synthase (CHS), the first committed enzyme in flavonoid biosynthesis. researchgate.netresearchgate.net

Plant SpeciesGenetic ModificationOutcomeMechanismReference
Petunia (Petunia hybrida)Downregulation of CCoAOMTAccumulation of anthocyanins in flowers and leaves.Redirected metabolic flux from phenylpropene/lignin pathway to flavonoid pathway. nih.gov
Poplar (Populus)Downregulation of CCoAOMTAccumulation of phenolic glucosides (caffeic acid and sinapic acid derivatives).Block in lignin pathway leads to detoxification and storage of precursor phenolics. kuleuven.be

Synthetic Biology for Production of Novel Caffeoyl-coenzyme A-Derived Compounds

Synthetic biology combines principles of engineering and biology to design and construct new biological parts, devices, and systems. This approach has been instrumental in programming microorganisms like Escherichia coli and Saccharomyces cerevisiae to function as "cell factories" for the production of high-value chemicals, including novel compounds derived from the Caffeoyl-CoA pathway. nih.govscielo.sa.crscienceopen.com

By assembling biosynthetic pathways from different organisms into a microbial host, it is possible to produce plant-specific natural products that are otherwise difficult to synthesize chemically or extract from their native sources. nih.gov For example, entire pathways for anthocyanin production have been constructed in E. coli. nih.govnih.gov These engineered microbes can take up simple precursors like naringenin (B18129) (which is derived from p-coumaroyl-CoA, the precursor to Caffeoyl-CoA) and convert them into complex anthocyanins like pelargonidin (B1210327) 3-O-glucoside. nih.gov

A key challenge in these endeavors is ensuring an adequate supply of necessary precursors, such as acetyl-CoA and malonyl-CoA, which are fundamental building blocks for flavonoid and polyketide synthesis. nih.govnih.govresearchgate.net Synthetic biology provides the tools to re-engineer the host's central metabolism to increase the intracellular pools of these precursors, thereby boosting the production of the desired Caffeoyl-CoA-derived compounds. nih.gov These strategies enable the sustainable and scalable production of a wide range of valuable molecules, from pharmaceuticals to nutraceuticals and biofuels, using engineered microbial systems. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect and quantify CCoAOMT enzyme activity in plant tissues?

  • Methodological Answer : CCoAOMT activity is typically assayed using radiolabeled S-adenosyl-L-methionine (SAM) as the methyl donor and caffeoyl-CoA or 5-hydroxyferuloyl-CoA as substrates. The reaction products (e.g., feruloyl-CoA or sinapoyl-CoA) are separated via thin-layer chromatography or HPLC and quantified using scintillation counting . Enzyme kinetics (e.g., Km and Vmax) can be determined under varying substrate concentrations and pH conditions .

Q. How can researchers design experiments to study CCoAOMT induction under fungal elicitation or systemic acquired resistance (SAR) conditions?

  • Methodological Answer : Cell suspension cultures (e.g., Vitis vinifera cv Pinot Noir) are treated with SAR activators like 2,6-dichloroisonicotinic acid (INA), salicylic acid (SA), or benzothiadiazole (BTH). Transcript levels of CCoAOMT and related genes (e.g., stilbene synthase, STS) are monitored via northern blotting with digoxigenin-labeled probes, while enzyme activity is assayed using substrate-specific methylation reactions . Time-course studies (e.g., 0–24 hours post-induction) reveal temporal coordination between transcription and metabolite accumulation .

Q. What are the challenges in isolating functional CCoAOMT from recalcitrant plant tissues like grapevine?

  • Methodological Answer : Grapevine tissues contain high levels of phenolic compounds and organic acids, which interfere with enzyme extraction. Solutions include using cell suspension cultures (e.g., modified B5 medium with casein hydrolysate) to minimize phenolic content and employing high-salt buffers (e.g., 100 mM Tris-HCl, pH 7.5) during homogenization to neutralize endogenous acids .

Advanced Research Questions

Q. How can contradictory data on CCoAOMT substrate specificity be resolved across plant species?

  • Methodological Answer : Heterologous expression of CCoAOMT cDNA in E. coli (e.g., using pET-21b vectors) allows purification of the enzyme without interference from plant secondary metabolites. Kinetic assays with pure enzyme revealed that V. vinifera CCoAOMT methylates caffeoyl-CoA and 5-hydroxyferuloyl-CoA at a 3:1 ratio, unlike crude extracts, suggesting endogenous inhibitors or competing pathways in planta . Comparative sequence alignment (e.g., ClustalW) of CCoAOMT isoforms from Zinnia, Arabidopsis, and Vitis identifies conserved catalytic residues (e.g., His-242, Asp-169) critical for substrate binding .

Q. What experimental strategies can elucidate the role of CCoAOMT in lignin biosynthesis versus defense-related phenolic metabolism?

  • Methodological Answer : Combine gene knockout/knockdown (e.g., CRISPR-Cas9 in model plants) with metabolic profiling of lignin monomers (e.g., guaiacyl/syringyl units via thioacidolysis) and defense phenolics (e.g., stilbenes). For example, CCoAOMT-silenced Vitis cell lines show reduced lignin deposition but increased accumulation of unmethylated phenolics like caffeic acid, linking methylation to pathway partitioning .

Q. How does the dual induction of CCoAOMT and STS during SAR activation optimize plant defense without metabolic trade-offs?

  • Methodological Answer : Co-expression analysis (e.g., RNA-seq) of INA-treated grapevine cells reveals synchronized upregulation of CCoAOMT and STS within 4–6 hours, driven by shared cis-regulatory elements (e.g., W-box motifs). Flux balance modeling predicts that SAM pools are preferentially allocated to CCoAOMT-mediated lignin reinforcement over STS-dependent phytoalexin synthesis, minimizing resource competition .

Q. What molecular techniques validate the in planta function of CCoAOMT isoforms identified via genome-wide studies?

  • Methodological Answer : Subcellular localization assays (e.g., GFP fusion constructs in protoplasts) confirm CCoAOMT targeting to the cytoplasm or endoplasmic reticulum. In situ hybridization in lignifying tissues (e.g., xylem) coupled with immunogold labeling localizes enzyme activity to sites of lignin deposition . Complementation of Arabidopsis ccoaomt mutants with Vitis CCoAOMT restores lignin content and vascular integrity, confirming functional conservation .

Methodological Challenges and Solutions

Q. How can researchers address low yields of CCoAOMT in heterologous expression systems?

  • Answer : Optimize codon usage for E. coli (e.g., using codon-optimized synthetic genes) and employ fusion tags (e.g., His6) for affinity chromatography. For example, Vitis CCoAOMT expressed in E. coli BL21(DE3) achieved 80% solubility with 0.5 mM IPTG induction at 18°C for 16 hours .

Q. What statistical approaches are recommended for analyzing contradictory CCoAOMT expression data across treatments?

  • Answer : Multivariate analysis (e.g., PCA) of transcriptomic and metabolomic datasets identifies treatment-specific clusters. Bootstrap resampling (1,000 iterations) validates significance of differential expression (e.g., ≥2-fold change, p < 0.05) in qRT-PCR data .

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Reactant of Route 1
Reactant of Route 1
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate
Reactant of Route 2
Reactant of Route 2
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.